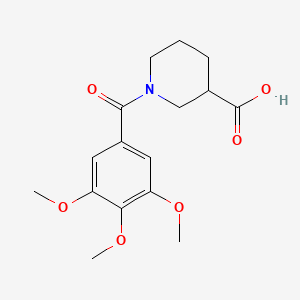![molecular formula C11H13N3O2 B3389322 1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 926195-05-3](/img/structure/B3389322.png)
1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Overview
Description
“1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a complex organic compound. It’s a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .
Chemical Reactions Analysis
Pyridinecarboxylic acids, which “this compound” is a derivative of, can undergo various chemical reactions. For example, acid anhydrides can react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Scientific Research Applications
Derivatives of Pyridinecarboxylic Acids
The compound is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . They come in three isomers: Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid), also known as Niacin, and Isonicotinic acid (4-pyridinecarboxylic acid) . These compounds have various applications in the field of organic chemistry .
Reactions at the Benzylic Position
The compound could potentially undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the stability provided by the adjacent aromatic ring .
Antibacterial Potency
Some substituted 4-oxothieno[2,3-b]pyridine-5-carboxylic acids, which are bioisosteres of fluoroquinolone antibacterials (such as ciprofloxacin), were reported to exhibit “good to excellent” levels of antibacterial potency . Given the structural similarity, “1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” might also exhibit antibacterial properties .
Catalyst in Green Synthesis
Pyridine-2-carboxylic acid, a related compound, has been used as a green and efficient catalyst in the green synthesis of pyrazolo[3,4-b]quinolinones . Given the structural similarity, “this compound” might also serve as a catalyst in similar reactions .
Development of New Drugs
Compounds similar to “this compound” have shown promising activity against vancomycin-intermediate S. aureus strains . This suggests that the compound could potentially be used in the development of new drugs .
Research in Organic Chemistry
Given its complex structure, “this compound” could be used in research to study various organic reactions and mechanisms .
Mechanism of Action
Target of Action
The primary targets of 1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid For instance, some pyrrolopyrazine derivatives exhibit kinase inhibitory activity
Biochemical Pathways
The affected pathways may include cell signaling cascades, metabolic pathways, or immune responses. Pyrrolopyrazine derivatives have been associated with antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor activities . These effects may result from altered protein function within specific pathways.
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. Stability studies under various conditions are crucial for optimizing its therapeutic use.
properties
IUPAC Name |
1-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-7(2)6-14-10-8(5-13-14)3-9(4-12-10)11(15)16/h3-5,7H,6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXHBISQTDGFLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC=C(C=C2C=N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



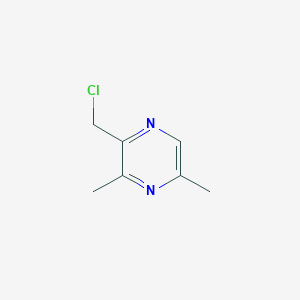
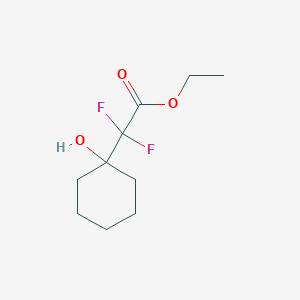
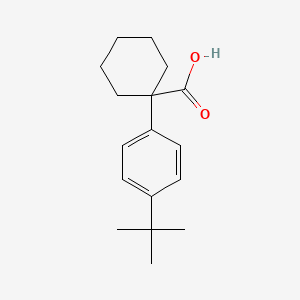
![2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B3389274.png)
![1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine](/img/structure/B3389278.png)
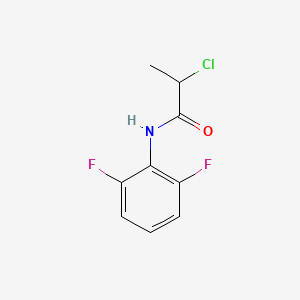

![2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3389292.png)
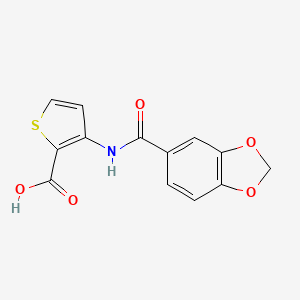
![1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3389314.png)
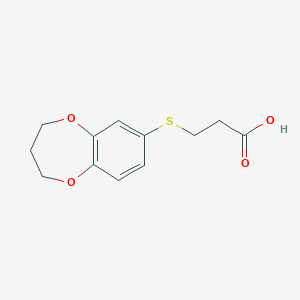

![2-[4-(Cyanomethyl)phenoxy]acetic acid](/img/structure/B3389329.png)
